2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

Catalog No.
S776469
CAS No.
63989-40-2
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

CAS Number

63989-40-2

Product Name

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzonitrile

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c10-6-7-5-8(12(14)15)1-2-9(7)11-3-4-13/h1-2,5,11,13H,3-4H2

InChI Key

AADOGXABUHCROC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O3. This compound features a nitro group and an amino group, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its structure allows for significant interactions with biological targets, which is essential for its potential therapeutic applications.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Substitution: The hydroxyl group can participate in substitution reactions, allowing it to be replaced by other functional groups.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

These reactions are facilitated by common reagents including hydrogen gas, palladium on carbon, potassium permanganate, and various organic solvents, with the specific products depending on the reaction conditions employed.

The synthesis of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with ethanolamine. This reaction is performed under controlled conditions, often in solvents such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The process aims to ensure high yield and purity through optimized reaction conditions.

This compound has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
  • Medicine: Ongoing research investigates its potential therapeutic effects, particularly in drug development.
  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Several compounds share structural similarities with 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile, each possessing unique characteristics:

The uniqueness of 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile lies in its specific combination of functional groups, which confer distinct electronic and steric properties that enhance its potential for precise molecular interactions in drug design and materials science.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

Dates

Last modified: 08-15-2023

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